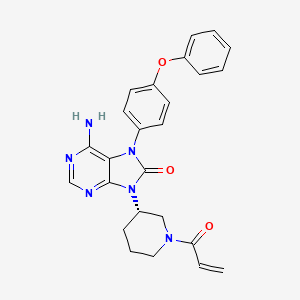

![molecular formula C25H25F3N2O2 B560170 (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid CAS No. 1639042-08-2](/img/structure/B560170.png)

(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid

説明

AZD 9496 is a potent and selective estrogen receptor downregulator (SERD) with an IC50 value of 0.138 nM for estrogen receptor α (ERα) downregulation. It is selective for ERα compared to other nuclear hormone receptors with IC50 values of 0.0008, 0.54, 9.2, and 30 μM for ERα, progesterone receptor (PR), glucocorticoid receptor (GR), and androgen receptor (AR), respectively. AZD 9496 decreases ERα activity (IC50 = 0.282 nM), measured via quantification of downstream PR activity, and reduces proliferation of MCF-7 breast cancer cells (IC50 = 0.0398 nM). It also inhibits MCF-7 xenograft growth in mice in a dose-dependent manner. AZD 9496 is orally bioavailable and formulations containing it are under investigation in clinical trials for treatment of ER positive breast cancer.

AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator(Ki=0.7 nM) and antagonist. IC50 value: 0.7 nM(Ki); 0.14 nM(ER downregulation cell IC50) Target: ER downregulatorAZD9496 can induce ERα degradation in breast cancer cell lines at picomolar concentrations. AZD9496 is curently under clinical trials. AZD9496 may be useful for the treatment of ER+ breast cancer.

科学的研究の応用

AZD9496: Applications in Scientific Research

Breast Cancer Treatment: AZD9496 has shown promise as a treatment for breast cancer, particularly in cases where the cancer is estrogen receptor-positive (ER+). It has been found to be effective in both endocrine-sensitive and resistant models, including tumor regressions in long-term estrogen-deprived (LTED) models and ESR1 mutant patient-derived xenograft (PDX) models .

Oral Pharmacokinetic Properties: The compound has good oral pharmacokinetic properties, which have led to significant tumor efficacy. This means it can be administered orally and absorbed well by the body, making it a convenient option for patients .

Inhibition of ESR1-Mutant Receptors: AZD9496 is a potent inhibitor of ESR1-mutant receptors, which are a common cause of resistance to other forms of hormone therapy in breast cancer treatment. By inhibiting these receptors, AZD9496 can drive tumor growth inhibition in vivo .

Combination Therapy: Studies have also explored the use of AZD9496 in combination with other drugs, such as Palbociclib, to enhance treatment efficacy. This combination approach could potentially offer a new treatment strategy for breast cancer .

Estrogen Receptor Modulation: The compound is anticipated to yield improved bioavailability and clinical benefit through enhanced ER pathway modulation. This means it could potentially offer benefits over current treatments by more effectively targeting the pathways that drive cancer growth .

作用機序

Target of Action

AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) . ERα is a key therapeutic target in ER-positive breast cancer, with over 70% of breast cancers expressing ERα . AZD9496 is a potent and selective antagonist and downregulator of ERα .

Mode of Action

AZD9496 acts as a selective estrogen receptor degrader (SERD) . It binds to ERα, antagonizes it, and promotes its degradation . This leads to a decrease in ERα protein levels, demonstrating potent antagonist activity . AZD9496 is also a potent inhibitor of ESR1-mutant receptors .

Biochemical Pathways

AZD9496 affects the estrogen receptor pathway. By degrading ERα, it inhibits ER-driven cancers more effectively than current endocrine therapies . It modulates ER-regulated gene expression and induces complete ER antagonism . When combined with PI3K pathway and CDK4/6 inhibitors, AZD9496 can lead to further growth-inhibitory effects .

Pharmacokinetics

AZD9496 is orally bioavailable . The exposure of AZD9496 increases in reasonable proportion to increasing dose up to 400mg. At 600mg, a more than dose-proportional increase in exposure was observed . Steady-state exposure of AZD9496 is reached after 5 days of treatment .

Action Environment

The action of AZD9496 can be influenced by environmental factors such as the presence of estrogen and the mutation status of the PI3K pathway . The effectiveness of AZD9496 is observed independently of the PI3K pathway mutation status . The presence of estrogen can affect the degree of ER degradation and the resulting antitumor activity .

特性

IUPAC Name |

(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBDRVGWBHBJNR-BBNFHIFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid | |

CAS RN |

1639042-08-2 | |

| Record name | AZD-9496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639042082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9496 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-9496 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9P7LN909 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)